Product packaging for Ytterbium(3+)(Cat. No.:CAS No. 18923-27-8)

Ytterbium(3+)

Cat. No.: B1197304
CAS No.: 18923-27-8
M. Wt: 173.04 g/mol
InChI Key: AWSFICBXMUKWSK-UHFFFAOYSA-N
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Description

Ytterbium(3+), the most common and stable trivalent oxidation state of the rare earth element ytterbium, serves as a critical component in advanced scientific research and industrial applications . Its compounds, such as Ytterbium(III) oxide (Yb₂O₃), are characterized by their white color and insolubility in water, though they are soluble in hot dilute acids . In the field of photonics and lasers , Ytterbium(3+) is a premier dopant for solid-state lasers and optical fibers due to its simple energy-level structure, broad absorption and emission bandwidths, and long fluorescence lifetime . Ytterbium-doped glasses and crystals are key to generating high-power, tunable, and ultrafast laser pulses, and are also employed as efficient fiber laser amplifiers for telecommunications and industrial marking . As an industrial and analytical catalyst , Ytterbium(3+) compounds are highly effective. They facilitate various organic transformations and enantioselective synthesis, offering a less toxic alternative to traditional catalysts . In analytical chemistry, the Yb(III)-sulfite complex is utilized for the kinetic determination of total sulfite concentrations in matrices like white wine, providing a method with minimal fluorescent interference . Ytterbium(3+) also finds use in materials science , where it acts as a dopant to improve the grain refinement and strength of stainless steel . Furthermore, its unique physical properties are exploited in stress gauges for monitoring ground deformations, and it is being investigated for use in next-generation atomic clocks and as a contrast agent for medical imaging . This product is labeled "For Research Use Only" (RUO) . It is intended solely for laboratory research purposes and is not intended for use in diagnostics, therapeutics, or any human or veterinary clinical applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Yb+3 B1197304 Ytterbium(3+) CAS No. 18923-27-8

Properties

CAS No.

18923-27-8

Molecular Formula

Yb+3

Molecular Weight

173.04 g/mol

IUPAC Name

ytterbium(3+)

InChI

InChI=1S/Yb/q+3

InChI Key

AWSFICBXMUKWSK-UHFFFAOYSA-N

SMILES

[Yb+3]

Canonical SMILES

[Yb+3]

Origin of Product

United States

Significance of Trivalent Lanthanide Ions in Contemporary Research

Trivalent lanthanide ions (Ln³⁺), as a group, hold a significant position in modern scientific research due to their distinctive chemical and physical properties. researchgate.netwikipedia.org Unlike many other elements, their chemistry is largely governed by their ionic radius, which exhibits a steady decrease across the series, a phenomenon known as the lanthanide contraction. wikipedia.orgwikipedia.org This predictable change in size, coupled with their similar chemical reactivity, makes them a fascinating series for systematic studies in coordination chemistry.

The primary significance of trivalent lanthanide ions lies in their rich and unique spectroscopic and magnetic properties, which arise from their partially filled 4f electron shells. researchgate.net These inner-shell electrons are well-shielded from the external environment, resulting in sharp, line-like absorption and emission spectra. This characteristic is exploited in a multitude of applications, including the development of lasers, luminescent materials, and phosphors. rsc.orgrsc.org Furthermore, the large number of unpaired electrons in many lanthanide ions leads to strong paramagnetism, making them suitable for use as contrast agents in magnetic resonance imaging (MRI) and as components in advanced magnetic materials. researchgate.netwikipedia.org

The trivalent state is the most common and stable oxidation state for all lanthanide elements. wikipedia.orgwikipedia.org This uniformity in charge allows them to be readily incorporated into a wide variety of solid-state lattices and molecular complexes, where they can act as functional centers without significantly altering the host structure. researchgate.net

Fundamental Electronic Configuration and Valence States of Ytterbium Iii

Ytterbium, with the atomic number 70, possesses a ground state electronic configuration of [Xe] 4f¹⁴ 6s². shef.ac.ukgelsonluz.com The Ytterbium(III) ion (Yb³⁺) is formed through the loss of three electrons, resulting in the electronic configuration of [Xe] 4f¹³. wikipedia.orgchemeurope.com

SpeciesFull Electronic ConfigurationAbbreviated Electronic Configuration
Ytterbium (Yb)1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 4f¹⁴ 6s²[Xe] 4f¹⁴ 6s²
Ytterbium(III) (Yb³⁺)1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 4f¹³[Xe] 4f¹³

While the +3 oxidation state is the most prevalent and stable for ytterbium, it can also exhibit a +2 oxidation state, which is unusual for most lanthanides. wikipedia.org The Ytterbium(II) ion has an electron configuration of [Xe] 4f¹⁴, where the completely filled f-shell provides a degree of stability. wikipedia.org However, the Yb²⁺ ion is a potent reducing agent and is unstable in aqueous solutions, readily oxidizing to the colorless Yb³⁺ ion. wikipedia.org Consequently, the chemistry of ytterbium in solution is dominated by the trivalent state. scienceinfo.compilgaardelements.com

Overview of Current Academic Research Trajectories for Ytterbium Iii

Elucidation of Electronic Transitions and Energy Level Schemes

The determination of electronic transitions and energy level schemes in Yb³⁺ systems is crucial for understanding their optical properties and potential applications. High-resolution optical spectroscopy, combined with theoretical calculations, is often employed for this purpose chemrxiv.orgacs.org.

Absorption spectroscopy is a fundamental technique for identifying the electronic transitions of Yb³⁺. Due to its electronic configuration, Yb³⁺ exhibits a characteristic absorption band in the near-infrared (NIR) region, typically around 980 nm, corresponding to the ²F₇/₂ → ²F₅/₂ transition spectroscopyonline.comscielo.braip.org. This absorption is often broad, ranging from approximately 850 nm to 1060 nm, due to the Stark splitting of the ground and excited states and vibronic coupling effects spectroscopyonline.comsemanticscholar.org.

For instance, in GdVO₄:Er³⁺/Yb³⁺, an absorption band for Yb³⁺ is observed around 980 nm, corresponding to the ²F₅/₂ excited state scielo.br. Similarly, in Yb³⁺-doped phosphate (B84403) glasses, the ²F₇/₂ → ²F₅/₂ absorption peak is detected at about 976 nm uri.edu. In NaY(MoO₄)₂:Yb³⁺/Tm³⁺ crystals, the Yb³⁺ absorption band is observed between 856 and 1022 nm spectroscopyonline.com.

While the primary absorption for Yb³⁺ is in the NIR, charge transfer bands (CTBs) can also appear in the ultraviolet (UV) region. These broad bands are typically associated with the transfer of an electron from the ligand to the Yb³⁺ ion (O²⁻ → Yb³⁺ CTB) scielo.bruri.eduunipr.it. For example, in some Yb-containing glasses, weak bands around 298 nm and 232 nm have been associated with O²⁻-Yb³⁺ charge transfer transitions uri.edu.

Luminescence spectroscopy, including emission and excitation profiles, provides insights into the radiative pathways of Yb³⁺. Upon excitation, typically around 980 nm, Yb³⁺ ions emit in the NIR region, primarily around 980-1050 nm, corresponding to the ²F₅/₂ → ²F₇/₂ transition aip.orgaip.org. This emission is highly desirable for various applications, including upconversion processes where Yb³⁺ acts as a sensitizer (B1316253) for other rare-earth ions like Er³⁺ or Tm³⁺ scielo.brnih.govnipne.roresearchgate.net.

For example, in GdVO₄:Er³⁺/Yb³⁺, excitation at 980 nm leads to energy transfer from Yb³⁺ to Er³⁺, resulting in green emission from Er³⁺ scielo.br. In MgGeO₃:Yb³⁺ phosphor, persistent luminescence in the 930-1150 nm range, with a peak at 1019 nm, originates from Yb³⁺ emitting centers researchgate.net. In Sm³⁺-Yb³⁺-codoped glasses, a broad photoluminescence emission from 980 to 1200 nm is detected under 976 nm laser excitation, with emission bands centered at 1040 nm (Yb³⁺: ²F₅/₂ → ²F₇/₂ transition) and 1125 nm (Sm³⁺: ⁴G₅/₂ → ⁶F₉/₂ transition) semanticscholar.org.

Excitation spectra of Yb³⁺ luminescence often show peaks corresponding to its direct absorption in the NIR, as well as broader bands in the UV-Vis region if sensitization by other ions or charge transfer processes are involved aip.orguri.eduresearchgate.net. For instance, in Ce³⁺-Yb³⁺ co-doped systems, Ce³⁺ 4f → 5d excitation in the UV-blue region can sensitize Yb³⁺ luminescence at approximately 1 µm aip.org.

Here is a table summarizing typical spectroscopic features of Yb³⁺:

Spectroscopic FeatureWavelength/Range (nm)Transition/OriginReference
Absorption ~980²F₇/₂ → ²F₅/₂ spectroscopyonline.comscielo.braip.org
856-1022²F₇/₂ → ²F₅/₂ (Stark split) spectroscopyonline.com
~232, ~298O²⁻-Yb³⁺ Charge Transfer uri.edu
Emission 980-1050²F₅/₂ → ²F₇/₂ aip.orgaip.org
~1019²F₅/₂ → ²F₇/₂ (MgGeO₃:Yb³⁺) researchgate.net
~1040²F₅/₂ → ²F₇/₂ (Sm³⁺-Yb³⁺-codoped glasses) semanticscholar.org

The crystal field created by the surrounding ligands splits the ²F₇/₂ ground state into four Stark levels and the ²F₅/₂ excited state into three Stark levels psu.edu. This Stark splitting is highly dependent on the local crystal field symmetry and the specific host material psu.educonicet.gov.ar. For example, in some molybdates, the ²F₅/₂ excited level has Stark components at approximately 10256, 10406, and 10730 cm⁻¹, while the ground state is split into sublevels at 0, 256, 453, and 822 cm⁻¹ researchgate.net. Low-temperature measurements are often employed to resolve these individual Stark levels, as thermal population at room temperature can complicate the spectra psu.edu.

Vibronic coupling, or electron-phonon coupling, refers to the interaction between the electronic transitions of Yb³⁺ and the vibrational modes of the host lattice psu.eduidsi.mdumich.edu. Despite the simple electronic structure of Yb³⁺, its optical spectra can be complex due to significant vibronic contributions idsi.md. This coupling leads to additional sidebands in the absorption and emission spectra, providing information on the strength of the electron-phonon interaction and its role in multiphonon relaxations and energy transfer processes idsi.mdumich.edu. For instance, in CsCdBr₃:Yb³⁺, strong coupling to the vibrational modes of the first Yb³⁺ coordination sphere has been observed, with specific vibronic transitions appearing in the Raman and luminescence excitation spectra umich.eduresearchgate.net.

The decay of the excited Yb³⁺ ²F₅/₂ state occurs through both radiative and non-radiative pathways. Radiative decay involves the emission of a photon, primarily in the NIR region. Non-radiative decay pathways typically involve multiphonon relaxation, where the excitation energy is dissipated as heat through interactions with lattice vibrations idsi.mdnih.gov.

The total decay rate (Γtot) of a luminescent center is the sum of the rates of all available decay pathways nih.gov. The radiative decay rate (krad) can be estimated using theories like the Judd-Ofelt theory washington.edu. Non-radiative decay rates (knr) are influenced by factors such as the energy gap to the next lower level, the phonon energies of the host material, and the presence of quenchers (e.g., O-H vibrations from water or solvent molecules) nih.govdiva-portal.org.

For Yb³⁺, the energy gap between the ²F₅/₂ excited state and the ²F₇/₂ ground state is relatively large (~10,000 cm⁻¹), which generally leads to low non-radiative decay rates in low-phonon energy hosts, promoting efficient luminescence spectroscopyonline.com. However, in some cases, concentration quenching can occur at higher Yb³⁺ concentrations, leading to a decrease in luminescence intensity and a shorter decay lifetime aip.orgaip.org. For example, in Ce³⁺-Yb³⁺ co-doped glasses, the Yb³⁺ decay lifetime decreased from 772 µs at 1 mol% Yb₂O₃ to 420 µs at 5 mol% Yb₂O₃ due to migration-assisted quenching aip.org.

Here is an example of Yb³⁺ decay lifetimes:

Host MaterialYb³⁺ Concentration (mol%)Decay Lifetime (µs)Reference
Ce³⁺-Yb³⁺ co-doped glass1772 aip.org
Ce³⁺-Yb³⁺ co-doped glass3767 aip.org
Ce³⁺-Yb³⁺ co-doped glass5420 aip.org

Charge Transfer Bands (CTBs) in Yb³⁺ systems involve the transfer of an electron from a ligand to the central Yb³⁺ ion, resulting in broad and intense absorption features, typically in the UV region unipr.itacs.org. For Yb³⁺, which has a tendency to become divalent (Yb²⁺), these are often ligand-to-metal charge transfer (LMCT) bands, specifically O²⁻ → Yb³⁺ CTBs in oxide hosts scielo.bruri.eduunipr.itresearchgate.net. The Yb³⁺-CT state absorption band is reported to be in the range of 200-250 nm in oxides researchgate.net. CT transitions are characterized by strong lattice relaxation, leading to broad emission and excitation bands and large Stokes shifts acs.org.

Hypersensitive transitions are f-f transitions whose intensities are unusually sensitive to changes in the local chemical environment around the lanthanide ion semanticscholar.orgunipr.it. These transitions typically obey specific selection rules (e.g., ΔJ ≤ 2, ΔL ≤ 2, ΔS = 0) and are characterized by large values of the Ω₂ Judd-Ofelt parameter unipr.it. While the exact origin of hypersensitivity is still debated, it is often linked to the covalent character of the metal-ligand bond unipr.it. For Yb³⁺, with its simple two-multiplet energy structure, the concept of hypersensitive transitions is less commonly discussed compared to other lanthanides with more complex f-f spectra. However, the influence of the local environment on the intensity of its single f-f transition is still a critical aspect of its spectroscopy.

Advanced Spectroscopic Methodologies in Ytterbium(III) Research

Advanced spectroscopic methodologies play a crucial role in gaining deeper insights into the electronic structure and dynamics of Yb³⁺ systems. These techniques often involve specialized instrumentation and experimental conditions.

Time-Resolved Spectroscopy: This technique measures the decay kinetics of luminescence, allowing for the determination of excited-state lifetimes and the analysis of radiative and non-radiative decay pathways uri.edunih.govdiva-portal.org. By studying the fluorescence decay curves, researchers can quantify energy transfer processes and identify quenching mechanisms aip.orgwashington.edu. For example, time-resolved measurements have been used to assess the interface-dependent radiative lifetimes of Yb³⁺ in upconversion nanocrystals washington.edu.

Low-Temperature Spectroscopy: Cooling samples to cryogenic temperatures (e.g., 10 K or 77 K) significantly reduces thermal broadening of spectral lines, enabling the resolution of individual Stark levels and providing more precise energy level diagrams psu.eduidsi.mdacs.orgresearchgate.net. This is particularly useful for analyzing Stark splitting and electron-phonon coupling effects, as thermal population of Stark levels at room temperature can complicate spectra psu.edu.

Site-Selective Spectroscopy: This method involves exciting specific sites of the Yb³⁺ ion within a heterogeneous host material, allowing for the isolation and characterization of spectroscopic features from different local environments aip.org. This is important when Yb³⁺ ions occupy multiple crystallographic sites, each with a distinct crystal field.

Polarized Spectroscopy: For anisotropic crystals, polarized absorption and emission spectroscopy can reveal the orientation of transition dipoles and provide detailed information about the crystal field parameters and the symmetry of the Yb³⁺ sites idsi.mdrsc.org.

Two-Photon Absorption (TPA) Spectroscopy: While not explicitly mentioned as a primary technique for Yb³⁺ direct absorption, TPA can be relevant in upconversion systems where Yb³⁺ acts as a sensitizer. In such cases, two or more lower-energy photons are absorbed to populate higher energy states, leading to emission at shorter wavelengths scielo.brnih.govnipne.rofrontiersin.org. The high absorption cross-section of Yb³⁺ in the NIR makes it an efficient sensitizer for two-photon upconversion processes in co-doped systems nih.gov.

Resonant Raman Spectroscopy: This technique can be used to study electron-phonon coupling by enhancing the Raman signal of specific vibrational modes that are in resonance with electronic transitions umich.eduresearchgate.net. This provides direct evidence of the coupling strength between the Yb³⁺ ion and the host lattice phonons.

Magnetic Resonance Spectroscopy (EPR and Solid-State NMR): These techniques, particularly EPR, are powerful tools for characterizing the electronic structure of paramagnetic Yb³⁺ complexes, providing detailed information about their geometry and electronic configuration, especially regarding the partially filled f-shell and metal-ligand interactions researchgate.netchemrxiv.org.

Synthetic Methodologies for Ytterbium(III) Coordination Compounds

The synthesis of Yb(III) coordination compounds employs diverse methodologies, tailored to the specific ligand type and desired complex architecture. These methods often involve reactions in solution, sometimes under controlled pH or temperature, to facilitate coordination and crystal growth.

Preparation of Ytterbium(III) Solvates and Aqua Complexes

Ytterbium(III) solvates and aqua complexes serve as fundamental building blocks or intermediates in the synthesis of more intricate Yb(III) coordination compounds. Yb(III) chloride (YbCl₃) is a readily available source of Yb³⁺ ions, prepared from Yb₂O₃ with carbon tetrachloride or hot hydrochloric acid, or by dehydrating hydrated chloride using reagents like trimethylsilyl (B98337) chloride in donor solvents such as tetrahydrofuran (B95107) (THF) chemeurope.com.

Aqua complexes of Yb(III) are typically formed by dissolving Yb(III) salts, such as ytterbium(III) chloride hexahydrate (YbCl₃·6H₂O) or ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(CF₃SO₃)₃), in water rsc.orgchemrxiv.org. In aqueous solutions, Yb(III) typically coordinates with eight water molecules in its inner coordination sphere, forming an eight-coordinate aqua complex chemrxiv.orgresearchgate.netchemrxiv.org. The preparation of crystalline hydrated basic ytterbium carbonate, Yb₂O₃ · 2.17CO₂ · 6.17H₂O, has also been achieved using ammonium (B1175870) bicarbonate as a precipitant tandfonline.com. Similarly, Yb(III) solvates can be prepared by dissolving Yb(CF₃SO₃)₃ in various organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol (B129727) (MeOH), deuterium (B1214612) oxide (D₂O), and N,N-dimethylformamide (DMF) chemrxiv.orgchemrxiv.org.

Synthesis of β-Diketonate, Quinolinolato, and Porphyrin-Based Ytterbium(III) Complexes

The synthesis of Yb(III) complexes with organic ligands like β-diketonates, quinolinolates, and porphyrins is crucial for developing materials with specific optical and magnetic properties.

β-Diketonate Complexes: Yb(III) β-diketonate complexes are commonly synthesized by reacting aqueous solutions of ytterbium chloride (YbCl₃·6H₂O) with an aqueous-ethanolic solution of the sodium salt of the corresponding β-diketone at a molar ratio of 1:3.5 and a pH of 8–8.5 at room temperature ucj.org.uaucj.org.uaucj.org.ua. Examples of β-diketones used include 2,7-dimethyl-octene-1-dione-3,5 and 2,6-dimethyl-heptene-1-dione-3,5 ucj.org.uaucj.org.uaucj.org.ua. The resulting precipitates are then separated, washed, and dried ucj.org.uaucj.org.ua. Mixed-ligand complexes, such as those incorporating 1,10-phenanthroline (B135089) (Phen), are prepared in alcoholic solutions by reacting YbL₃·2H₂O with Phen at a 1:1 ratio, leading to the displacement of water molecules from the coordination sphere ucj.org.uaucj.org.uaucj.org.ua.

Quinolinolato Complexes: While specific detailed synthetic methodologies for quinolinolato-based Yb(III) complexes were not explicitly found in the provided search results, the general principles of lanthanide complexation with oxygen and nitrogen donor ligands, as seen with β-diketonates and phenanthroline, would likely apply.

Porphyrin-Based Complexes: Yb(III) porphyrin complexes are synthesized through various routes. One method involves heating a mixture of anhydrous ytterbium(III) chloride and a porphyrin ligand in an imidazole (B134444) melt under an inert atmosphere rsc.org. The product is then purified through dissolution, filtration, washing, extraction, and chromatography rsc.org. Another approach involves reacting Yb(OAc)₃·3H₂O with free-base porphyrins like H₂TPP (meso-tetraphenylporphyrin) in high-boiling solvents such as 1,2,4-trichlorobenzene (B33124) (TCB) at elevated temperatures (e.g., 210 °C) rsc.org. Strategies for synthesizing highly luminescent and biocompatible Yb(III) complexes often involve modifying porphyrin ligands, for instance, by incorporating β-fluorinated porphyrinates to minimize luminescence quenching from C-H oscillators rsc.orgrsc.org. Homo- and heteronuclear Yb(III) complexes with porphyrin substituents can also be synthesized using calix rsc.orgarene macrocycles, which preorganize the coordination environment ucj.org.uaresearchgate.net.

Formation of Heterometallic Ytterbium(III) Complexes

Heterometallic Yb(III) complexes, incorporating other metal ions, are synthesized to achieve synergistic properties, such as enhanced catalytic activity or unique photophysical behavior.

One synthetic strategy involves using trinuclear ionic zinc compounds, such as [Zn₃(OAc)₂(L)₂(H₂O)₂]²⁺, as molecular platforms for the formation of heterometallic Zn(II)-Yb(III) clusters. These are formed by reacting the zinc precursor with various ytterbium salts like Yb(ClO₄)₃ or Yb(NO₃)₃ preprints.org. Another approach involves the synthesis of Yb(III)-transition metal (TM) isocarbonyl complexes, [Yb(III)-OC-TM], by reducing transition metal carbonyl complexes with Yb(II) amidinates, such as [Cp*₂Yb(II)(OEt₂)] rsc.org.

Furthermore, trinuclear bimetallic lanthanide complexes with site-specific binding have been developed using multi-macrocyclic architectures, such as those based on 1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid (DO3A) and diethylenetriaminepentaacetic acid (DTPA) scaffolds frontiersin.org. This allows for the stepwise introduction of different lanthanide ions, leading to complexes like [Yb₂Eu] that exhibit simultaneous near-infrared (NIR) and visible emission frontiersin.org. Mixed-valence Yb(II)/Yb(III) compounds, such as [(thf)₃Yb(II)(μ-Ph)₃Yb(III)(Ph)₂(thf)]⋅2thf, have been synthesized from the reaction of Yb metal with HgPh₂ at low temperatures nih.gov. Heteronuclear compounds also include those with copper(II), zinc(II), and palladium(II), formed with calix rsc.orgarene ligands modified with porphyrin substituents ucj.org.uaresearchgate.net.

Strategies for Assembling Ytterbium(III) Coordination Polymers

Coordination polymers involving Yb(III) ions are assembled through various strategies, often leveraging the metal's coordination preferences and the multidentate nature of organic linkers to form extended structures.

One strategy involves the linkage of dimeric Yb₂ units. For example, two Yb(III) ions can be bridged by oxygen atoms from ligands like carboxylates (e.g., 2-phenoxypropionate or 2-acetylamino-3-(4-hydroxyphenyl)propanoic acid (ACA⁻)) to form dimeric units, which then link further through other ligands (e.g., 2-cyano-3-(4-hydroxyphenyl)acrylic acid (CA²⁻)) to construct one-dimensional chains or two-dimensional layers researchgate.netchinesechemsoc.org.

Another approach involves the radical polymerization of Yb(III) β-diketonate complexes. Metallopolymers based on mono- and mixed-ligand β-diketonate complexes of Yb(III) with ligands like 2,7-dimethyl-octen-1-dione-3,5 and 2,6-dimethyl-heptene-1-dione-3,5, and optionally phenanthroline, have been synthesized through radical polymerization researchgate.net. This process maintains the coordination environment of the central ion and can lead to increased thermal stability and enhanced luminescence compared to monomeric analogues researchgate.net. The formation of 2D coordination polymers can also occur through hydrogen bonding, as observed in a novel Yb(III) complex with pyridine-2,6-dicarboxylate (B1240393) (Pydc) where dimethylammonium molecules generated in situ facilitate the assembly via N-H···O and O-H···O hydrogen bonds researchgate.net. Furthermore, the fluorolytic sol-gel synthesis has been reported for the preparation of ytterbium(III) fluoride (B91410) sols, yielding homodispersed nanoparticles rsc.org.

Structural Analysis of Ytterbium(III) Coordination Spheres

Understanding the coordination environment of Yb(III) is crucial for predicting and tuning the properties of its complexes. Various spectroscopic and diffraction techniques are employed to determine coordination numbers and geometries in both solution and solid states.

Determination of Coordination Numbers and Geometries in Solution and Solid State

The coordination number (CN) and geometry of Yb(III) in its complexes are influenced by the nature of the ligands and the surrounding environment (solution vs. solid state).

Coordination Numbers:

Aqueous Solutions: In water, Yb(III) aqua complexes typically exhibit an eight-coordinate environment chemrxiv.orgresearchgate.netchemrxiv.org. However, some studies indicate a change in coordination number for Yb(III) complexes, for instance, from nine in water to eight in methanol, which can impact chiroptical properties rsc.org.

β-Diketonate Complexes: Yb(III) in β-diketonate complexes often shows a coordination number of 8 researchgate.netucj.org.uaucj.org.ua.

Carboxylate and Phenanthroline Complexes: In certain carboxylate and 1,10-phenanthroline complexes, Yb(III) is eight-coordinated researchgate.net.

Macrocyclic Ligands: Macrocyclic ligands based on 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) typically form eight-coordinate Yb(III) complexes, and their coordination geometry is generally robust to changes in the ligand structure acs.orgdiva-portal.org. Some triazacyclononane (tacn)-based macrocyclic ligands can lead to nine-coordinate Yb(III) in the solid state researchgate.net.

Geometries:

Square Antiprismatic (SAP): This geometry is frequently observed for eight-coordinate Yb(III) complexes. For example, Yb(III) solvates in water, methanol, and N,N-dimethylformamide (DMF) have been found to be eight-coordinated with a square antiprismatic geometry in solution chemrxiv.orgchemrxiv.org. Similarly, Yb(III) β-diketonate complexes are often characterized by a deformed square antiprismatic coordination polyhedron researchgate.netucj.org.uaucj.org.ua. In some macrocyclic complexes, the square antiprismatic geometry is predominant in the solid state, and solution data suggest that this geometry is maintained upon dissolution acs.orgdiva-portal.org.

Distorted Dodecahedral: A distorted dodecahedral geometry has been reported for eight-coordinated Yb(III) ions in certain binuclear carboxylate complexes with 1,10-phenanthroline researchgate.netijert.org.

Distorted Tricapped Trigonal Prismatic: For nine-coordinate Yb(III) complexes, particularly with some macrocyclic ligands in the solid state, a distorted tricapped trigonal prismatic arrangement has been observed chemrxiv.orgresearchgate.net.

Analytical Techniques: The determination of coordination numbers and geometries relies on a combination of experimental techniques and computational methods:

Paramagnetic ¹H NMR Spectroscopy: Used to study the coordination geometry and structural changes in solution, especially for paramagnetic lanthanide complexes like Yb(III) acs.orgdiva-portal.orgrsc.org.

IR Spectroscopy: Provides information about the coordination modes of ligands and the presence of water molecules in the coordination sphere acs.orgucj.org.ua.

Diffuse Reflectance Spectroscopy: Used to evaluate geometry, coordination number, and symmetry of the nearest coordination environment around the Yb(III) ion based on f-f transition bands researchgate.netucj.org.ua.

DFT Calculations: Density Functional Theory calculations are increasingly used to predict and confirm coordination modes, structures, and coordination numbers in both solution and solid states, complementing experimental data rsc.orgchemrxiv.orgacs.org.

EXAFS (Extended X-ray Absorption Fine Structure) and Neutron Diffraction: These techniques provide insights into the coordination environment in solution chemrxiv.org.

The consistency between spectral features in the solid state and in solution often suggests that the coordination structure of the complex is largely preserved upon dissolution csic.esnih.gov.

Table 1: Representative Coordination Numbers and Geometries of Ytterbium(III) Complexes

Complex Type / EnvironmentCoordination Number (CN)GeometryReferences
Aqua complexes (in water)8 (sometimes 9)Square Antiprismatic (SAP) or Tricapped Trigonal Prismatic (TTP) rsc.orgchemrxiv.orgresearchgate.netchemrxiv.org
β-Diketonate complexes8Deformed Square Antiprismatic researchgate.netucj.org.uaucj.org.ua
Carboxylate/Phenanthroline complexes8Distorted Dodecahedral researchgate.netijert.org
Macrocyclic (cyclen-based)8Square Antiprismatic (SAP) acs.orgdiva-portal.org
Macrocyclic (tacn-based)9Distorted Tricapped Trigonal Prismatic chemrxiv.orgresearchgate.net
Solvates (in MeOH, DMF)8Square Antiprismatic (SAP) chemrxiv.orgchemrxiv.org

Energy Transfer Phenomena in Ytterbium Iii Containing Materials

Theoretical Frameworks for Energy Transfer Dynamics

Dexter Energy Transfer Models and Exchange Interactions

Energy transfer to Ytterbium(III) ions can occur through various mechanisms, with Dexter energy transfer being a prominent pathway, especially for short-range interactions. The Dexter energy transfer mechanism involves electron exchange between the donor and acceptor species, requiring overlap of their wavefunctions. This contrasts with Förster resonance energy transfer (FRET), which is a long-range dipole-dipole interaction. researchgate.netnih.gov

In Yb(III) systems, the exchange interaction plays a significant role in energy transfer. For instance, in Bi³⁺-Yb³⁺ codoped Y₂O₃, the energy transfer mechanism has been identified as an exchange interaction, characterized by an unusual decrease in energy transfer efficiency with increasing temperature. researchgate.net This temperature dependence serves as a signature of exchange interaction-mediated energy transfer. researchgate.net Furthermore, in certain lanthanide complexes, ligand-to-Yb(III) energy transfer has been observed to be primarily driven by the exchange mechanism, strongly influenced by the squared spin matrix element. rsc.org Theoretical considerations suggest that kinetic exchange between two octahedrally coordinated Yb³⁺ ions, particularly involving intercenter electron hopping between 4f orbitals, can result in isotropic antiferromagnetic exchange coupling. acs.org

Application of Inokuti-Hirayama and Hopping Models to Energy Transfer Kinetics

To quantitatively understand the kinetics of energy transfer in Yb(III)-containing materials, various theoretical models are employed. The Inokuti-Hirayama (I-H) model is widely used to analyze the luminescence decay curves of donor ions, providing insights into the nature of the energy transfer interaction. This model helps determine if the interaction is, for example, dipole-dipole in nature. researchgate.netsci-hub.seaip.orgresearchgate.netoptica.orgicm.edu.pl

Studies on co-doped systems, such as KGdF₄:Yb³⁺/Er³⁺ nanophosphors, have applied the I-H model to establish the mechanism of energy transfer between the dopant ions, confirming a dipole-dipole interaction between Yb³⁺ and Er³⁺. researchgate.netsci-hub.se Similarly, in Nd³⁺-Yb³⁺ co-doped phosphate (B84403) glasses, the non-exponential character of luminescence decay curves has been successfully fitted using the Inokuti-Hirayama model, yielding high microscopic energy transfer parameters, indicative of efficient non-radiative electric dipole-dipole processes. aip.orgresearchgate.net

Computational Simulations of Energy Transfer Efficiencies and Pathways

Computational simulations play a vital role in predicting and elucidating energy transfer efficiencies and pathways in Yb(III) systems, offering a detailed understanding at the molecular and atomic levels. These simulations can complement experimental findings and guide the rational design of new materials.

Monte Carlo simulations have been successfully employed to reproduce the concentration dependence of the photoluminescence quantum yield (PLQY) in Yb:YLF nanocrystals. Interestingly, in these simulations, Förster resonance energy transfer did not provide satisfactory agreement with experimental data, whereas nearest-neighbor energy transfer showed better correlation. acs.orgnih.gov This highlights the importance of considering short-range interactions in such systems.

Theoretical calculations are also extensively used to model various photophysical parameters, including energy transfer rates between lanthanide ions, Judd-Ofelt intensity parameters, and multiphonon decay rates using approaches like the Miyakawa-Dexter model. acs.org These computational building blocks enable the estimation of relative emission intensities and thermometric parameters, providing a deeper understanding of the underlying energy transfer mechanisms. acs.org Furthermore, quantum chemical calculations and ab initio methods are utilized to support compound-specific energy transfer pathways, for instance, determining if transfer occurs via singlet (S₁) or triplet (T₁) states of organic ligands, and to calculate intramolecular energy transfer (IET) rates. rsc.org

Engineering Strategies for Enhanced Energy Transfer

Rational Ligand Design for Optimal Antenna Effect

The "antenna effect" is a key strategy to overcome the weak direct absorption of Yb³⁺ ions. This involves designing and incorporating organic ligands or d-block chromophores that possess high molar absorptivity and can efficiently absorb excitation energy, subsequently transferring it to the Yb³⁺ center. rsc.orgnih.govlatrobe.edu.aumdpi.comresearchgate.net

The sensitization process typically occurs when the lowest excited triplet (T₁) state of the antenna ligand populates the Yb³⁺ excited state through energy transfer. While energy transfer can also occur from the singlet (S₁) state, the T₁ state is generally considered the primary mechanism due to its longer lifetime. rsc.orglatrobe.edu.au Rational ligand design focuses on tuning the energy levels of the sensitizer (B1316253) to achieve optimal energy matching with the Yb³⁺ excited state. For instance, specific carbazole-based ligands have been designed to achieve efficient sensitization of Yb(III) complexes, leading to characteristic NIR emission. nih.gov The efficiency of this ligand-to-metal energy transfer can be near unity, with variations in sensitization efficiency primarily determined by differences in the ligand-centered intersystem crossing rates. osti.gov

Host Matrix Selection and Structural Tuning for Efficient Energy Migration

The choice and structural tuning of the host matrix are paramount for facilitating efficient energy migration and transfer to Yb(III) ions. The host material's properties, particularly its phonon energy, significantly influence the energy transfer process.

Efficient phonon-assisted energy transfer can occur when there is a good matching between the host phonon energy (Eph) and the energy difference between the excited levels of the donor and acceptor ions. scispace.comoptica.org For example, metaphosphate glasses, with their phonon energy ranging around 1000-1200 cm⁻¹, have been shown to facilitate efficient Nd³⁺→Yb³⁺ energy transfer, with efficiencies reaching up to 95% due to effective phonon assistance. aip.orgscispace.comoptica.org Similarly, YAl₃(BO₃)₄, with a maximum phonon energy of 1030 cm⁻¹, has demonstrated over 90% energy transfer efficiency from Nd³⁺ to Yb³⁺ when the energy difference is around 1070 cm⁻¹. scispace.com

Beyond phonon energy, the crystal structure and local environment of the Yb³⁺ ions within the host matrix also impact energy transfer. Structural modifications, such as the presence or absence of coordinated water molecules, can significantly affect the luminescence behavior and energy transfer pathways. mdpi.com For instance, in metal-organic frameworks, the coordination environment around the Yb(III) ion, including the number of coordinated water molecules, can influence quenching and energy transfer efficiency. mdpi.com

Concentration Optimization to Mitigate Concentration Quenching

Concentration quenching is a critical phenomenon that can significantly reduce the luminescence efficiency of Yb(III)-containing materials at high doping concentrations. This occurs due to efficient energy transfer between Yb³⁺ ions, allowing the excitation energy to migrate to non-radiative quenching sites, often located on the surface of nanocrystals or within the bulk material. acs.orgnih.govrsc.orgrsc.orgacs.org

Despite Yb³⁺ ions generally exhibiting high quenching concentrations due to their simple two-level structure, careful optimization of the Yb³⁺ concentration is essential. optica.org Studies have shown that luminescence intensity initially increases with Yb³⁺ concentration as more sensitizer ions become available, but beyond an optimal point, concentration quenching leads to a decrease in emission. rsc.orgrsc.orgoptica.orgmdpi.com

Table 1: Examples of Optimal Yb³⁺ Concentrations and Energy Transfer Efficiencies in Various Host Materials

Host MaterialDonor IonOptimal Yb³⁺ Concentration (mol%)Energy Transfer Efficiency (%)Reference
Ba-Al-metaphosphate glassesNd³⁺995 optica.org
NaGdF₄ nanocrystalsNd³⁺4>98 nih.gov
LiLa₀.₉₋ₓNd₀.₁YbₓP₄O₁₂ nanocrystalsNd³⁺50 (x=0.5)- rsc.org
YAl₃(BO₃)₄ crystalNd³⁺->90 scispace.com
SrLaAlO₄Tm³⁺3- mdpi.com

To mitigate concentration quenching, several strategies are employed. One effective method involves growing an undoped shell around the Yb³⁺-doped core nanocrystals. This shell acts as a barrier, isolating the active Yb³⁺ ions from surface quenching sites, thereby significantly enhancing the photoluminescence quantum yield, even at high Yb³⁺ concentrations. acs.orgnih.gov For instance, growing a 15 nm Yb³⁺-free YLF shell around Yb:YLF core nanocrystals resulted in near-unity PLQY values, even for pure LiYbF₄ cores. acs.orgnih.gov

Table 2: Impact of Yb³⁺ Concentration on Luminescence Properties

Yb³⁺ ConcentrationEffect on Upconversion LuminescenceReference
IncreasingIncreases (up to optimum) optica.org
HighDecreases (concentration quenching) acs.orgnih.govrsc.orgrsc.orgacs.org
IncreasingRed to green intensity ratio increases (Er³⁺ co-doping) rsc.org
OptimalMaximizes emission intensity mdpi.comnih.govrsc.orgaip.orgoptica.org

Ytterbium Iii Doped Materials for Photonics and Advanced Technologies

Structural and Microstructural Characterization of Doped Materials

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

For instance, SEM characterization of Yb:YAG (Ytterbium-doped Yttrium Aluminum Garnet) ceramics has revealed dense and pore-free microstructures, with average grain sizes typically around 10 µm americanelements.com. In studies involving Yb-doped NdFeO₃ samples, SEM images confirmed grain sizes estimated at 0.4 µm spectroscopyonline.com. Furthermore, SEM, often coupled with Energy-Dispersive X-ray Spectroscopy (EDS), allows for the quantitative confirmation of Yb ion presence and the measurement of material composition within the doped structures 209.59.186spectroscopyonline.com. This capability is vital for understanding the distribution and incorporation of Yb³⁺ ions within the host matrix, which directly influences the material's optical performance.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Lattice Vibrations

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool used to investigate the chemical bonding and lattice vibrations within materials. For Ytterbium(III)-doped materials, FTIR can provide information regarding the local environment of the Yb³⁺ ions, the presence of specific functional groups, and the vibrational modes of the host lattice. However, no specific research findings on the application of FTIR spectroscopy solely for characterizing Yb(III)-doped materials were found within the provided search results.

Optical Gain Media and Laser Applications

Ytterbium(III)-doped materials are highly favored as optical gain media due to their exceptional spectroscopic properties, which enable efficient laser operation across various platforms.

Design and Spectroscopic Properties of Ytterbium(III)-Doped Solid-State Lasers

Ytterbium(III) ions are considered attractive solid-state laser materials due to their high quantum efficiency, long fluorescence lifetime, and broad emission spectrum americanelements.com. A key advantage of Yb³⁺ is its simple energy level scheme, consisting of only two electronic manifolds, ²F₇/₂ (ground state) and ²F₅/₂ (excited state). This simple structure eliminates issues like excited-state absorption and cross-relaxation processes, which can reduce the effective laser cross-section and lead to upconversion losses in other rare-earth ions spectroscopyonline.comrp-photonics.comhalide-crylink.com. Additionally, the intense and broad Yb³⁺ absorption lines are well-suited for direct laser diode pumping, particularly around 980 nm, contributing to high system efficiency spectroscopyonline.comamericanelements.comhalide-crylink.com.

Common host materials for Yb³⁺ in solid-state lasers include:

Yttrium Aluminum Garnet (Yb:YAG): A popular choice due to its high hardness, excellent thermal conductivity, stable chemical properties, and cubic crystal structure, which ensures high optical transparency americanelements.com. Yb:YAG exhibits emission around 1030 nm or 1050 nm rp-photonics.com.

Potassium Gadolinium Tungstate (Yb:KGW), Potassium Yttrium Tungstate (Yb:KYW), and Potassium Lutetium Tungstate (Yb:KLuW): These monoclinic double tungstates offer a good combination of broad emission spectra and high emission cross-sections rp-photonics.com.

Yttrium Vanadate (Yb:YVO₄): Known for its broad and smooth emission spectrum rp-photonics.com.

Calcium Fluoride (B91410) (Yb:CaF₂): Valued for its very broad and smooth emission bands, superior thermal properties, and the ability to be grown into large crystals with excellent optical quality, making it suitable for high-power and ultrafast applications rp-photonics.com.

Research findings highlight the performance of these materials. For instance, Yb:LuAG ceramics have demonstrated an emission cross-section of 2.7×10⁻²⁰ cm², which is approximately 35% higher than that of Yb:YAG (2.01×10⁻²⁰ cm²) americanelements.com. Diode-pumped solid-state laser systems utilizing 5.0 at.% doped Yb:YAG ceramics have successfully achieved continuous wave (CW) laser operation with a maximum output power of 6.2 W and a laser efficiency of 62% americanelements.com. Another study on Yb:S-FAP (Strontium Fluoroapatite) crystals reported a maximum absorption cross-section of 8.6 × 10⁻²⁰ cm² and a maximum emission cross-section of 7.3 × 10⁻²⁰ cm², with a measured emission lifetime of 1.26 ms, achieving slope efficiencies as high as 71% when pumped by a Ti:sapphire laser at 899 nm iaea.org.

Table 1: Spectroscopic and Laser Properties of Selected Yb(III)-Doped Solid-State Laser Materials

MaterialEmission Cross-Section (cm²)Fluorescence Lifetime (ms)Absorption Peak (nm)Output Power (W)Laser Efficiency (%)
Yb:YAG Ceramics2.01 × 10⁻²⁰ americanelements.comNot specified americanelements.comNot specified americanelements.com6.2 americanelements.com62 americanelements.com
Yb:LuAG Ceramics2.7 × 10⁻²⁰ americanelements.comNot specified americanelements.comNot specified americanelements.com7.2 americanelements.com65 americanelements.com
Yb:S-FAP Crystal7.3 × 10⁻²⁰ iaea.org1.26 iaea.org899 iaea.orgNot specified71 iaea.org
Yb:Lead Fluoroborate Glass1.07 × 10⁻²⁰ (at 1022 nm) researchgate.net0.81 researchgate.net976 researchgate.netNot specifiedNot specified
Yb:Germano-Silicate Glass0.5-0.65 × 10⁻²⁰ (at 1020 nm) researchgate.netLong measured researchgate.netNot specified researchgate.netNot specifiedNot specified

Development of Ytterbium(III)-Doped Fiber Lasers and Optical Amplifiers

Ytterbium(III)-doped optical fibers are extensively utilized in high-power and ultrafast laser applications due to their excellent power-handling capabilities and desirable beam quality jyu.firesearchgate.net. Fiber lasers offer advantages such as high surface-to-volume ratio, leading to efficient heat dissipation, and inherent beam quality.

The development of Yb-doped fiber lasers has led to significant advancements. While large core area Yb-doped fibers can support high power, they may operate as multimode fibers, potentially compromising output beam quality. Therefore, achieving a proper balance between power-handling capability and beam quality is crucial in their design jyu.firesearchgate.net.

Yb-doped fibers serving as gain media in pulsed fiber laser systems are susceptible to nonlinear optical effects, such as self-phase modulation (SPM), due to the high peak power of ultrashort pulses jyu.firesearchgate.netcoppjournal.org. Despite these challenges, high-power Yb-doped femtosecond fiber lasers and amplifiers have demonstrated impressive performance. For example, systems have been reported delivering over 100 W of femtosecond laser output with pulse durations of 290 fs at repetition rates of 1.83 GHz coppjournal.org. Furthermore, all-fiber linearly polarized Yb-doped chirped pulse amplifiers have achieved maximum output powers of 402.3 W at an 80 MHz repetition rate researching.cn.

Principles of Tunable and Ultrafast Pulse Generation in Ytterbium(III) Systems

The broad emission bandwidth of Yb³⁺-doped laser crystals, spanning from approximately 1020 nm to 1100 nm, is fundamental to their ability to facilitate both wide tunability and the generation of ultrafast laser pulses rp-photonics.com.

For ultrafast pulse generation, mode-locking techniques are commonly employed. Passively mode-locked thin-disk Yb:YAG lasers have achieved very high average output powers, exceeding 200 W rp-photonics.com. However, a challenge in passive mode-locking can be the occurrence of Q-switching instabilities, which are a consequence of the relatively small laser cross-sections characteristic of Yb-doped media rp-photonics.com.

Chirped pulse amplification (CPA) is a widely adopted technique for scaling the power of ultrafast fiber lasers. CPA systems typically operate in the linearly polarized regime due to the polarization-dependent nature of the pulse compressors used. Active polarization control technology can be integrated into high-power ultrafast fiber amplifiers to ensure a linearly polarized output researching.cn. Following amplification, the stretched laser pulses can be temporally compressed to ultrashort durations, such as 755 fs, using components like diffraction gratings researching.cn.

Luminescent Upconversion and Downconversion Materials

Ytterbium(III) ions play a significant role in luminescent upconversion and downconversion processes, which involve the conversion of light from one wavelength to another.

In upconversion, Yb³⁺ ions are recognized as efficient sensitizers due to their strong absorption in the near-infrared (NIR) region, particularly around 980 nm spectroscopyonline.com. This strong absorption allows Yb³⁺ to efficiently absorb excitation energy and transfer it to other rare-earth activator ions, leading to the emission of higher-energy photons (e.g., visible light from NIR excitation). For instance, in NaY(MoO₄)₂ crystals co-doped with Yb³⁺ and Tm³⁺, energy transfer from excited Yb³⁺ to Tm³⁺ ions has been observed under 980 nm excitation, resulting in upconverted luminescence spectroscopyonline.comhalide-crylink.com. The simple two-level energy structure of Yb³⁺ (²F₇/₂ and ²F₅/₂) makes it an ideal sensitizer (B1316253) by minimizing non-radiative losses that could otherwise reduce the efficiency of energy transfer spectroscopyonline.comhalide-crylink.com.

Ytterbium(III)-doped materials can also be involved in downconversion processes, where a high-energy photon is converted into two or more lower-energy photons. An example includes Yb-doped TiO₂ hollow spheres, which have demonstrated enhanced visible-light photocatalytic activity. These materials absorb visible light and exhibit a lower recombination rate of electron-hole pairs, facilitating efficient energy conversion iaea.orgwikipedia.org. The general utility of Yb-doped materials extends to various optical and photonic applications, including potential uses in solar cells and fuel cells, where metallic ions dispersed in nanoparticles can contribute to energy conversion processes americanelements.com.

Mechanisms of Multi-Photon Upconversion in Ytterbium(III) Co-Doped Systems

Multi-photon upconversion (UC) is a process where two or more lower-energy photons are converted into a single higher-energy photon acs.org. In Yb³⁺ co-doped systems, Yb³⁺ typically acts as a sensitizer due to its strong absorption in the near-infrared (NIR) region, usually around 980 nm acs.orgresearchgate.net. This absorbed energy is then transferred to an activator ion, such as Er³⁺ or Tm³⁺, which subsequently emits visible light acs.orgresearchgate.net.

Common upconversion mechanisms in Yb³⁺ co-doped systems include:

Cooperative Energy Transfer (CET) : In this mechanism, two excited Yb³⁺ ions simultaneously transfer their energy to one activator ion (e.g., Tb³⁺ or Er³⁺), exciting it to a higher energy level acs.orgresearchgate.net. For instance, in Yb³⁺-Tb³⁺ co-doped systems, two excited Yb³⁺ ions transfer energy to a Tb³⁺ ion, exciting it to the ⁵D₄ level, leading to visible luminescence researchgate.net. This process can be phonon-assisted, bridging energy gaps between the Yb³⁺ excited state and the activator's emitting state researchgate.net.

Ground State Absorption (GSA) / Excited State Absorption (ESA) : This mechanism involves sequential absorption of photons by the activator ion, sometimes mediated by energy transfer from the sensitizer researchgate.net. For example, in Er³⁺/Yb³⁺ co-doped systems, Yb³⁺ absorbs a 980 nm photon and transfers energy to Er³⁺, exciting it to an intermediate state (e.g., ⁴I₁₁/₂). A second energy transfer from another excited Yb³⁺ or a second photon absorption by Er³⁺ promotes it to a higher excited state, leading to green (²H₁₁/₂/⁴S₃/₂ → ⁴I₁₅/₂) or red (⁴F₉/₂ → ⁴I₁₅/₂) emission optica.org.

The efficiency of upconversion can be influenced by factors such as dopant concentration, which affects energy transfer rates and potential quenching processes like energy back-transfer and multiphonon relaxation acs.org. Core-shell nanostructures are also utilized to confine energy migration and prevent energy trapping by quenching centers, thereby enhancing upconversion luminescence acs.orgmdpi.com.

Design of Efficient Downconversion Phosphors and Scintillators

Downconversion (DC) is a process where one high-energy photon is converted into two or more lower-energy photons acs.orgaip.org. This is particularly relevant for improving solar cell efficiency by converting high-energy UV-visible photons into NIR photons that can be more efficiently absorbed by silicon solar cells aip.orgresearchgate.net. Yb³⁺ is a key ion in DC phosphors because its 2F₅/₂ → 2F₇/₂ transition emits photons around 1000 nm, which are well-suited for absorption by crystalline silicon (c-Si) solar cells researchgate.net.

In DC phosphors, Yb³⁺ is typically co-doped with other rare-earth ions (RE³⁺) like Pr³⁺, Tb³⁺, Tm³⁺, Ce³⁺, Ho³⁺, Er³⁺, Eu²⁺, or Nd³⁺ researchgate.net. The mechanism often involves the RE³⁺ ion absorbing a high-energy photon and then transferring its energy to two Yb³⁺ ions, each emitting a NIR photon researchgate.net. For example, in Ce³⁺-Yb³⁺ co-doped garnets, Ce³⁺ absorbs a UV photon and transfers energy to two Yb³⁺ ions, resulting in quantum efficiencies approaching 200% researchgate.net.

Table 1: Examples of Yb(III) Co-doped Downconversion Phosphors

Activator Ion (RE³⁺)Host Material (Example)Quantum Efficiency (QE)Reference
Pr³⁺GarnetsUp to 200% researchgate.net
Tb³⁺Y₂O₃- aip.org
Tm³⁺GarnetsUp to 200% researchgate.net
Ce³⁺GarnetsUp to 200% researchgate.net
Bi³⁺Garnets- researchgate.net

Scintillators are materials that convert high-energy ionizing radiation (e.g., X-rays, gamma rays) into detectable light hep.com.cnrsc.org. While Yb³⁺ is more commonly associated with upconversion and NIR emission, it can be incorporated into scintillating materials. For instance, Yb-doped Yttrium Aluminum Garnet (YAG:Yb) has been mentioned as a bulk scintillator hep.com.cn. The design of efficient scintillators involves optimizing factors such as light yield, decay time, and energy resolution hep.com.cnrsc.org. Recent advancements in lead-free halide perovskite nanocrystals, some of which are doped with other ions like Sb³⁺, show promise as high-performance scintillators with high light yields and fast decay times, highlighting the ongoing search for efficient materials for radiation detection and imaging rsc.org.

Advanced Thermoelectric Materials Research

Thermoelectric materials are capable of converting heat energy directly into electrical energy and vice-versa, utilizing the Seebeck and Peltier effects lsbu.ac.uk. Ytterbium-based compounds are gaining interest in this field, particularly due to their unique electronic properties and potential for high thermoelectric performance bsb-muenchen.deacs.org. The efficiency of thermoelectric materials is quantified by the dimensionless figure of merit, ZT, where ZT = (S²σT)/κ (S is the Seebeck coefficient, σ is electrical conductivity, T is absolute temperature, and κ is thermal conductivity) lsbu.ac.ukmsu.edu. Achieving high ZT values requires a combination of high Seebeck coefficient, high electrical conductivity, and low thermal conductivity, properties that are often inversely correlated lsbu.ac.ukmsu.edu.

Ytterbium intermetallic compounds are notable for exhibiting sharp peaks in their density of states, often attributed to contributions from ytterbium f-orbitals bsb-muenchen.de. This characteristic can lead to high Seebeck coefficients bsb-muenchen.de. Different valence states of ytterbium (divalent 4f¹⁴, intermediate-valent, or trivalent 4f¹³) can influence the material's magnetic and transport behavior, with Yb³⁺ intermetallics showing interest due to Kondo or heavy Fermion ground states acs.org.

Ytterbium(III)-Based Intermetallic Compounds for Thermoelectric Cooling Applications

Ytterbium(III)-based intermetallic compounds are being investigated for thermoelectric cooling, especially in cryogenic regimes, where traditional semiconducting materials often show degraded performance msu.edu. These compounds can exhibit large Seebeck coefficients at low temperatures, which is crucial for a high figure of merit msu.edu. The Seebeck coefficient in these materials is often related to the fluctuating Yb valence state msu.edu.

Table 2: Examples of Yb(III)-Based Intermetallic Thermoelectric Materials

CompoundKey Feature / ApplicationZT Value (if available)Reference
YbZn₁₁Gaussian-like density of states near Fermi level, active cooling- bsb-muenchen.de
Yb₄Sb₃High-temperature thermoelectric, dual-substitutions for enhancement0.5 at 1273 K rsc.org
Yb-filled CoSb₃ skutteruditesReduced lattice thermal conductivity, high ZT1.28 at 740 K, 1.34 at 780 K researchgate.netacs.org
Yb-based intermediate valence compoundsPeltier cooling in cryogenic regime, large Seebeck coefficients at low temperatures- msu.edu
Sr₀.₇Ba₀.₃YbₓNb₂O₆₋δ ceramicsInterstitial doping for increased power factor0.14 at 873 K researchgate.net

The thermoelectric properties of YbZn₁₁ have been investigated, showing a Gaussian-like density of states near its Fermi level, which is beneficial for achieving a high thermoelectric power factor bsb-muenchen.de. Adjusting the Fermi level, for example, through Al substitution for Zn (YbZn₁₁₋ₓAlₓ) or Zn-deficiency (YbZn₁₁₋ₓ), can optimize the Seebeck coefficient bsb-muenchen.de.

In Yb₄Sb₃, co-substitution of elements like Lanthanum (La) on the Yb site and Bismuth (Bi) on the Sb site has been explored to enhance thermoelectric performance, primarily by reducing thermal conductivity rsc.org. Yb-filled CoSb₃ skutterudites are another promising class of materials, where Yb filling significantly reduces lattice thermal conductivity while maintaining high electron mobility and Seebeck coefficient, leading to high ZT values researchgate.netacs.org.

Fundamental Principles of Electron-Phonon Interactions in Yb-Intermetallics

Electron-phonon interactions are fundamental to understanding the electrical and thermal transport properties of metals and intermetallic alloys sci-hub.sececam.org. In thermoelectric materials, these interactions play a crucial role in determining electrical conductivity and, particularly, thermal conductivity lsbu.ac.ukacs.org. Phonons, which are quantized lattice vibrations, scatter electrons, contributing to electrical resistivity, and also carry heat, contributing to lattice thermal conductivity acs.orgsci-hub.se.

In Yb-intermetallics, the presence of Yb and its unique electronic structure, particularly the f-orbitals, can significantly influence electron-phonon coupling bsb-muenchen.deacs.org. For instance, in Yb-filled skutterudites, the reduction in lattice thermal conductivity is attributed to phonon scattering, which can arise from the dynamic electron exchange between different valence states or secondary phase scattering acs.org. The valence fluctuation between Yb²⁺ and Yb³⁺, and the strong hybridization of Yb 4f states with valence band states, can impact the electronic properties and their relation to thermoelectric performance researchgate.net.

First-principles calculations are increasingly used to model electron-phonon interactions, providing insights into the mode-level descriptions of these interactions and their effects on transport properties sci-hub.sececam.org. These calculations can help understand how the electronic structure affects modal contributions to electron-phonon coupling sci-hub.se. For example, studies on Yb films on graphite (B72142) have shown that charges transferred from Yb to graphene layers can hybridize with graphene π bands, leading to a strong enhancement of the electron-phonon interaction aps.org. This suggests that hybridization between adatoms and the host material can be a critical parameter in modifying electron-phonon coupling aps.org.

Optimizing thermoelectric materials often involves strategies to reduce lattice thermal conductivity without significantly degrading electrical conductivity. This can be achieved by enhancing phonon scattering through various mechanisms, including atomic disorder, nanostructuring, and specific electron-phonon interactions that selectively scatter phonons more effectively than electrons lsbu.ac.ukacs.org.

Catalytic Activity of Ytterbium Iii Complexes and Compounds

Ytterbium(III) as a Lewis Acid Catalyst in Organic Synthesis

Yb(III) compounds, especially Yb(OTf)3, serve as potent Lewis acid catalysts in a broad spectrum of organic reactions. Their catalytic efficiency often allows for low catalyst loadings, typically less than 10 mol%. researchgate.netsmolecule.com The ability of Yb(OTf)3 to function effectively in the presence of water distinguishes it from many conventional Lewis acids, which are often deactivated or decomposed by moisture. tcichemicals.comtaylorandfrancis.com

Mechanistic Studies of Ytterbium(III) Triflate (Yb(OTf)3) Catalysis

The catalytic mechanism of Yb(OTf)3 as a Lewis acid generally involves the activation of substrates through coordination to the Yb(III) center, making them more electrophilic and susceptible to nucleophilic attack. taylorandfrancis.com In the context of decarboxylative etherification and esterification reactions, for instance, the catalytic cycle initiates with the formation of a chelate complex between di-tert-butyl dicarbonate (B1257347) (Boc2O) and Yb(OTf)3. This is followed by nucleophilic addition of an alcohol to the activated carboxyl functionality, forming an intermediate that subsequently leads to the desired tert-butyl ether. acs.org The stability of Yb(OTf)3 in aqueous environments is attributed to its high affinity for oxygen-containing substrates over water, which is crucial for maintaining catalytic activity in protic solvents. tcichemicals.comtaylorandfrancis.com

Catalytic Roles in Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Diels-Alder, Imino Ene Reactions)

Yb(OTf)3 exhibits significant catalytic activity in various carbon-carbon bond forming reactions, which are fundamental in organic synthesis. These include:

Aldol Reactions: Yb(OTf)3 is an effective catalyst for aldol reactions, including those performed in aqueous media. It can activate aldehydes, such as formaldehyde, enabling smooth reactions with silyl (B83357) enol ethers to yield aldol adducts in high yields. tcichemicals.comtaylorandfrancis.com Its utility extends to cross-aldol reactions. researchgate.net

Diels-Alder Reactions: Yb(OTf)3 promotes Diels-Alder reactions, including those involving imines with dienes, leading to the formation of tetrahydropyridine (B1245486) or tetrahydroquinoline derivatives in high yields. researchgate.nettcichemicals.comresearchgate.net

Imino Ene Reactions: Yb(OTf)3 effectively catalyzes imino ene reactions. The addition of chlorotrimethylsilane (B32843) (TMSCl) can significantly enhance the efficiency of these reactions, providing homoallylamines. researchgate.netorganic-chemistry.orgresearchgate.net

Other C-C Bond Formations: Yb(OTf)3 has also been successfully employed in other important carbon-carbon bond forming reactions, such as Michael, Mannich, and Friedel-Crafts reactions. researchgate.netsmolecule.comresearchgate.net

Applications in Heterocycle Synthesis (e.g., Substituted Pyrroles)

Ytterbium(III) triflate is a versatile catalyst for the synthesis of a wide range of heterocyclic compounds, including three-, four-, five-, and six-membered rings, as well as fused heterocycles, in both organic and aqueous solvents. thieme-connect.com

Substituted Pyrroles: Yb(OTf)3 has been utilized in the one-pot synthesis of substituted pyrroles from oximes via the Trifimow synthesis process, offering a cyclization pathway. researchgate.net Additionally, cooperative catalysis involving ytterbium and silver has enabled the synthesis of pyrrole-fused bicyclic skeletons through cascade reactions of isocyanides and enynones, involving double isocyanide insertion and subsequent 5-endo-dig cyclization. rsc.org Ytterbium-mediated reductive cyclization dimerization of α-bromo-oxime ethers has also been reported for the synthesis of 2,4-diarylpyrroles. rsc.orgacs.org

Decarboxylative Etherification and Esterification Reactions

Yb(OTf)3 plays a significant role in decarboxylative etherification and esterification reactions, particularly in protecting group chemistry. It efficiently catalyzes the reaction of alcohols with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl ethers. colab.wsacs.orgacs.org This method has demonstrated high conversion rates, achieving up to 92% conversion of alcohols to tert-butyl ethers within an hour, notably reducing reaction times. acs.orgacs.org The protocol is also applicable for the protection of carboxylic acids to their corresponding tert-butyl esters. acs.orgacs.orgacs.org Beyond protection, Yb(OTf)3 is also effective in the selective deprotection of tert-butyl esters to carboxylic acids and prenyl ethers to alcohols under mild conditions. acs.orgresearchgate.net

Table 1: Yb(OTf)3-Catalyzed Decarboxylative Etherification

Substrate (Alcohol)Product (tert-Butyl Ether)Conversion (%)Reaction TimeReference
Primary alcoholsCorresponding tert-butyl ethersUp to 92%1 hour acs.orgacs.org

Regioselective Hydrosilylation of Alkenes

Ytterbium complexes, including both Yb(II) and Yb(III) species, are effective catalysts for the regioselective hydrosilylation of alkenes, a crucial reaction for the production of organosilanes. rsc.orgrsc.orgacs.org Divalent ytterbium amido complexes, such as the dimeric heteroleptic ytterbium amido complex [(2,6-(3,5-Me2C6H3)2C6H3NH)Yb(N(SiMe3)2)]2, have demonstrated high regioselectivity for various terminal alkenes even with very low catalyst loadings. rsc.orgrsc.orgnih.gov Compared to transition metal catalysts, lanthanide catalysts, including ytterbium, often offer cleaner reactions with fewer side products like isomerization or dehydrogenative silylation. rsc.org

Table 2: Regioselective Hydrosilylation of Alkenes Catalyzed by Yb Complexes

Catalyst TypeSubstrateRegioselectivityCatalyst LoadingReference
Divalent Yb Amido ComplexTerminal alkenesHighVery low rsc.orgrsc.org

Photocatalytic Applications of Ytterbium(III) Doped Semiconductors

Ytterbium(III) doping significantly enhances the photocatalytic activity of various semiconductor materials, such as zinc sulfide (B99878) (ZnS) and titanium dioxide (TiO2). nanochemres.orgscielo.brresearchgate.netrsc.org The mechanism behind this enhancement often involves the role of Yb3+ as an electron scavenger. When the semiconductor is irradiated with light, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. Yb3+ ions, with their partially filled 4f-orbitals, can efficiently scavenge these photo-induced electrons, thereby repressing the recombination of electron-hole pairs and increasing their lifetime. nanochemres.orgrsc.org This improved charge separation leads to a higher photocatalytic efficiency. nanochemres.orgrsc.orgacs.org

For example, Yb3+-doped ZnS nanoparticles have shown significantly elevated photocatalytic performance in the degradation of dyes like Tartrazine (Yellow 5) under visible light irradiation. A 6% Yb3+-doped ZnS sample achieved 92.15% degradation of Yellow 5 after 100 minutes, compared to 22.10% for bare ZnS. nanochemres.org Similarly, Yb-doped TiO2 thin films have demonstrated higher photocatalytic activity for the degradation of methylene (B1212753) blue (MB) under UV light compared to undoped TiO2, with 1 wt% Yb doping showing optimal results. researchgate.net The doping can also lead to a reduction in crystallite size and an increase in surface area, further contributing to enhanced photocatalytic degradation. rsc.org Yb3+-doped ZnO nanomaterials are also of interest for photocatalysis, among other applications. scielo.br

Table 3: Photocatalytic Performance of Yb(III) Doped Semiconductors

SemiconductorDopant ConcentrationApplication/Pollutant DegradationDegradation/EfficiencyReference
ZnS6% Yb3+Degradation of Tartrazine (Yellow 5)92.15% in 100 min nanochemres.org
TiO21 wt% YbDegradation of Methylene Blue (MB)Higher than undoped TiO2 researchgate.net

Ytterbium Iii in Quantum Information Science

Trapped Ytterbium Ions for Quantum Computing Architectures

Trapped ytterbium ions are a leading platform for quantum computing, with industrial implementations by companies like Honeywell (now Quantinuum) and IonQ aip.orgiastate.edu. Two primary architectures dominate this field: the Modular Universal Scalable Ion-trap Quantum Computer (MUSIQC) and the Quantum Charge-Coupled Device (QCCD) aip.orgiastate.edu. The MUSIQC architecture, utilized by IonQ, typically employs a single chain of ions that share a motional bus, similar to the original Cirac-Zoller proposal aip.orgiastate.edu. In contrast, the QCCD architecture, adopted by Honeywell, uses an ion trap with segmented electrodes to enable the transport of individual ions aip.orgiastate.edu. In both architectures, ions are initially loaded and cooled, then addressed by global and local laser beams to perform quantum operations aip.orgiastate.edu.

In trapped 171Yb+ ion quantum computers, qubits are typically encoded in the valence electron's outermost S shell, specifically using the hyperfine levels of the 2S1/2 state aip.orgiastate.eduiastate.edu. The |0⟩ state often refers to |F=0, mF=0⟩ and the |1⟩ state is embedded in the |F=1, mF=0⟩ state iastate.edu. Qubit initialization is achieved through optical pumping, where specific laser transitions are illuminated to prepare the ion in a desired quantum state aip.orgiastate.edu. Beyond two-level qubits, the rich energy structure of 171Yb+ ions also allows for the use of multi-level information carriers, known as qudits (e.g., ququarts, four-level systems), by utilizing Zeeman sublevels of optical transitions. This qudit encoding can be computationally equivalent to a higher number of qubits and offers a promising path for exploring scalability in quantum computing devices arxiv.orgmdpi.comarxiv.org.

Quantum gates in trapped ion systems are implemented by linking the electronic states with the motional states of the ions, typically facilitated by optical illumination aip.orgiastate.edu.

Single-Qubit Gates: Rotations around the X, Y, and Z axes of the Bloch sphere are fundamental single-qubit operations. For 171Yb+ ions, X and Y rotations are commonly implemented using stimulated Raman transitions with copropagating waves aip.orgresearchgate.net. Z rotations can also be performed. These gates are designed to be robust against imperfections, such as laser beam misalignment princeton.edu.

Two-Qubit Gates (Mølmer-Sørenson Gate): The Mølmer-Sørenson (MS) gate is a widely used and universal two-qubit entangling gate in trapped ion quantum computing iastate.eduresearchgate.netq-ctrl.com. Its basic principle involves using a dichroic light source to link the vibrational modes of two atoms researchgate.net. The gate generates entanglement by inducing a phase-space displacement and relative phases between the internal states of ion pairs, ensuring that the motional states return to their initial state (e.g., zero-point energy in the Lamb-Dicke regime) at the end of the operation to avoid residual internal-motional entanglement aip.orgq-ctrl.com. Microwave- and RF-driven MS gates are also employed, where a magnetic field gradient creates the necessary spin-motion coupling, ensuring low crosstalk between individually addressed operations cern.ch.

Error analysis and benchmarking are crucial for assessing the performance and scalability of quantum computers. Common methods for performance assessment in ytterbium ion traps include randomized benchmarking and quantum volume measurements iastate.edu. Randomized benchmarking provides a measure of average gate fidelity, while quantum volume quantifies the effective number of qubits a quantum computer can reliably execute iastate.edu. Researchers are also exploring techniques to engineer qubits, such as ytterbium, to have more favorable error types, converting them into "erasure errors" that are easier to detect without disturbing the qubits. This approach can significantly increase the acceptable error rate, from typical values of 1% to up to 4%, making fault tolerance more achievable in current quantum computers princeton.edu.

Maintaining ions at near zero-point energy is essential for high-fidelity gate operations, as motional states can interfere with qubit states aip.orgiastate.edu.

Ion Cooling: Primary methods include Doppler cooling and resolved sideband cooling aip.orgiastate.edu. Sympathetic cooling is also widely used, where a co-trapped ion species (e.g., Barium ions, 138Ba+) is laser-cooled, and its motion cools the Ytterbium qubit ions through shared motional modes, without harming the qubit state aip.orgiastate.educern.chquantinuum.com.

Coherent Ion Transport: Ion transport is particularly relevant for QCCD architectures, where ions are shuttled between different trap sections for operations. Advanced techniques involve developing waveforms to guide ion pairs (e.g., Ytterbium-Barium) through junctions in surface traps without exciting them or losing them from the trap. This ability to transport paired ions simultaneously and intact is critical for scaling trapped ion systems and achieving faster quantum computations with more qubits and fewer errors quantinuum.com.

Solid-State Quantum Interfaces with Ytterbium(III)-Doped Crystals

Rare-earth ions doped into crystalline hosts represent a robust solid-state platform for quantum technologies, especially for quantum memories and interfaces arxiv.orgresearchgate.netacs.orgresearchgate.net. Among trivalent rare earths, 171Yb3+ is unique because it possesses a single 4f excited-state manifold and is the only paramagnetic isotope with a nuclear spin of 1/2 arxiv.orgresearchgate.netacs.orgresearchgate.net. This distinct energy-level structure, combined with long optical and spin coherence lifetimes, makes 171Yb3+-doped crystals, such as 171Yb3+:YVO4 and Yb3+:Y2SiO5, highly promising for quantum applications arxiv.orgresearchgate.netacs.orgresearchgate.netaip.org. These materials exhibit large optical absorption due to narrow inhomogeneous broadening and strong transition oscillator strengths arxiv.orgresearchgate.netresearchgate.net.

Ytterbium(III)-doped crystals are extensively investigated for ensemble-based quantum memories, which are crucial components for quantum repeaters in long-distance quantum communication networks unige.chquantuminternetalliance.orgarxiv.org. These memories aim to store quantum information carried by light with high efficiency and fidelity over extended durations unige.chquantuminternetalliance.orgarxiv.org.

Key parameters for quantum memories include storage-and-retrieval efficiency and storage lifetime quantuminternetalliance.org. In 171Yb3+:YVO4, optical linewidths less than 3 kHz and nuclear spin linewidths less than 50 Hz have been measured in moderate magnetic fields, enabling coherent control over nuclear spin ensembles arxiv.orgresearchgate.netresearchgate.net. The engineering of a Λ-system in this material further supports its use in quantum interfaces arxiv.orgresearchgate.netresearchgate.net.

The Atomic Frequency Comb (AFC) protocol is a prominent method used for quantum memory in rare-earth-doped crystals, demonstrating high storage efficiency quantuminternetalliance.orgoptica.org. The ability to control memory time, frequency shifting, and bandwidth using techniques like dynamic DC Stark shifts further enhances the functionality of these solid-state quantum interfaces optica.org.

Table 1: Performance Metrics for Ensemble-Based Optical Quantum Memories

Material (Dopant:Host)Working Wavelength (λ)Storage Time (T)Efficiency (η)FidelityMultimode Capacity (N)Signal TypeProtocol
Eu3+:Y2SiO5 aip.orgN/AUp to 1 hourN/AN/AN/ACoherent StateN/A
Pr3+:Y2SiO5 aip.orgN/AN/AUp to 76%N/AN/AN/AAFC
Nd3+:YVO4 aip.orgN/AN/AN/AUp to 99.9%N/APolarized QubitsN/A
Yb3+:Y2SiO5 aip.orgN/AN/AN/AN/AUp to 1250Heralded Single PhotonsN/A

Note: Data for Yb3+:Y2SiO5 is specifically for multimode capacity, while efficiency and fidelity values are examples from other rare-earth-doped crystals, illustrating the state-of-the-art for this platform.

Mechanisms for Microwave-to-Optical Transduction

Ytterbium(III) ions, specifically the 171Yb3+ isotope, are utilized in host crystals such as yttrium orthovanadate (YVO4) to facilitate microwave-to-optical (M2O) transduction. This process is crucial for interconnecting superconducting quantum systems over long distances via optical networks. fishersci.beperiodic-table.ionih.govnih.govamericanelements.comnih.gov

The transduction mechanism typically involves a resonant three-level system. In this process, a microwave photon is initially converted into spin coherence within the Yb3+ ion via coupling to a microwave resonator. Subsequently, this spin coherence is transformed into optical coherence through the application of an optical pump. Finally, the optical coherence is converted into an optical photon via coupling to an optical mode. periodic-table.io

Ytterbium(III) ions are particularly well-suited for this application due to their large magnetic moments, which enable strong interactions with microwaves. americanelements.com In YVO4, the 171Yb3+ optical transition near 984.5 nm exhibits a narrow inhomogeneous linewidth (approximately 200 MHz at a doping concentration of 100 ppm) and a significant 4f-4f oscillator strength. This combination results in a magneto-optic nonlinear coefficient that is 100 times larger than those observed in other rare-earth ion (REI)-doped crystals considered for transduction. nih.gov

Research has demonstrated on-chip coherent M2O transduction mediated by ytterbium in YVO4. Percent-level efficiencies have been achieved without the need for an engineered optical cavity, with an added noise referred to the input as low as 1.24(9) photons. nih.govnih.gov Two primary strategies are employed to mediate transduction: the application of small magnetic fields to induce spin-state mixing, thereby creating V- or Λ-systems, or the implementation of a four-level scheme that circumvents the necessity for external magnetic fields. nih.gov

Development of Optically Addressable Single Rare-Earth-Ion Spin Qubits

Ytterbium ions, specifically 171Yb+ or 171Yb3+, are prominent candidates for the development of optically addressable single rare-earth-ion spin qubits. americanelements.comfishersci.caperiodic-table.iouni.lufishersci.comtech-publish.comnih.govcmdm.tw In these systems, qubit states are typically encoded in the nuclear spin of the ions. nih.gov Optical addressing involves the precise use of lasers to manipulate and detect the quantum states of individual ions. tech-publish.comnih.govcmdm.tw

A critical aspect of achieving long coherence times in these qubits is sympathetic cooling, often accomplished with co-trapped ions such as Barium (Ba+) or Magnesium (Mg+). This technique effectively eliminates motional heating of the qubit ion, even at room temperature, thereby extending the coherence period. americanelements.comperiodic-table.iotech-publish.com

Significant advancements have been made in extending the coherence times of single ytterbium ion qubits. Initial reports demonstrated coherence times exceeding 10 minutes (660 seconds) for a single 171Yb+ ion qubit in a Paul trap. This was achieved through technical developments like sympathetic cooling and the application of dynamical decoupling pulses to suppress magnetic field fluctuations and address heating-induced detection inefficiency. americanelements.comfishersci.caperiodic-table.io Further improvements have led to inferred coherence times of around 5500 seconds (approximately 91 minutes) by meticulously suppressing remaining magnetic-field fluctuations, frequency instability, and leakage from the microwave reference-oscillator. uni.lu More recent work has reported a single 171Yb ion-qubit memory with an estimated coherence time exceeding one hour (over 6000 seconds), representing an order of magnitude improvement over previous records by addressing ambient magnetic-field noise, phase noise, and microwave oscillator leakage. fishersci.com

High-fidelity optical initialization, efficient coherent manipulation, and optical readout of the single-electron spin of rare-earth ions, including ytterbium, have been experimentally demonstrated. cmdm.tw For solid-state implementations, doping 171Yb3+ ions into host crystals like yttrium orthovanadate (YVO4) allows for a zero-field energy level structure with optical transitions at wavelengths longer than 980 nm and microwave transitions within the ground and excited states, making them suitable for rare-earth-based qubits. nih.gov

Table 1: Key Coherence Time Achievements for Single Ytterbium Ion Qubits

IsotopeHost/Trap TypeCoherence TimeKey TechniquesReference
171Yb+Paul Trap> 10 minutes (660 s)Sympathetic cooling, Dynamical decoupling americanelements.comperiodic-table.io
171Yb+Paul Trap~5500 s (inferred)Suppressing magnetic field fluctuations, frequency instability, microwave leakage uni.lu
171Yb+Ion-qubit memory> 6000 s (over one hour)Addressing ambient magnetic-field noise, phase noise, microwave leakage fishersci.com

Ytterbium-Based Atomic Clocks for High-Stability Metrology

Ytterbium atoms are a cornerstone in the development of optical lattice clocks, which are at the forefront of high-stability metrology. These clocks operate by precisely measuring the frequency of light absorbed by atoms as electrons transition between energy states, effectively serving as highly stable "ticks."

Both fermionic isotopes, 171Yb (with a nuclear spin of 1/2) and 173Yb (with a nuclear spin of 5/2), are employed. 171Yb is particularly advantageous due to its zero tensor polarizability and simpler energy level structure, which can simplify its use in three-dimensional lattices. Bosonic isotopes, such as 174Yb, can also be utilized by employing techniques like magnetic field-induced spectroscopy to access otherwise forbidden clock transitions.

A typical Ytterbium-based optical lattice clock involves cooling approximately 10,000 rare-earth atoms to ultracold temperatures, often around 10 microkelvin (10 millionths of a degree above absolute zero). These atoms are then trapped within an optical lattice formed by laser light. Another precisely tuned laser, ticking trillions of times per second (e.g., 518 trillion times per second for the 1S0 to 3P0 transition in neutral Yb at 578 nm), probes the transition between two specific energy levels in the atoms.

Ytterbium atomic clocks have achieved remarkable levels of stability and accuracy. The National Institute of Standards and Technology (NIST) has developed Yb clocks stable to within less than two parts in one quintillion (10-18), which was approximately 10 times better than previous records for other atomic clocks. A "double clock" design further improved the instability to 1.5 parts in a quintillion (10-18) in just a few thousand seconds, achieving this performance 10 times faster than prior methods. For context, these Ytterbium clocks can achieve the same level of precision as the current U.S. civilian time standard, the NIST-F1 cesium fountain clock (which requires about 400,000 seconds of averaging), in approximately one second of averaging time. The Korea Research Institute of Standards and Science (KRISS) has reported a systematic uncertainty of 2.9 x 10-16 for their 171Yb optical lattice clock.

Ongoing research focuses on mitigating factors that limit clock performance, such as the optical Dick effect and cold collision shifts, to further enhance stability and accuracy. Recent efforts to cool ytterbium atoms to a few tens of nanokelvin hold promise for the next generation of optical atomic clocks, potentially enabling measurement uncertainties below 10-19. Furthermore, a new frequency standard based on an inner-shell orbital clock transition in neutral Yb (4f146s6p 3P0 − 4f136s25d (J = 2)) has been proposed. This transition exhibits the highest sensitivity to variations of the fine-structure constant (enhancement factor K = -15) among atomic clocks, opening new avenues for fundamental physics research and offering potential for even greater stability and accuracy.

Table 2: Performance Metrics of Ytterbium-Based Atomic Clocks

MetricValue (Example)Context/NotesReference
Stability< 2 parts in 1018Record for Yb clocks, 10x better than previous best.
Instability1.5 parts in 1018Achieved in a few thousand seconds with "double clock" design.
Averaging Time~1 secondTo match precision of cesium fountain clocks (requiring ~400,000 seconds).
Systematic Uncertainty (KRISS)2.9 x 10-16For 171Yb optical lattice clock.
Potential Uncertainty< 10-19With further cooling of Yb atoms to nanokelvin temperatures.

Emerging Research Frontiers and Future Prospects of Ytterbium Iii Chemistry

Development of Novel Luminescent Ytterbium(III) Probes for Optical Sensing Technologies

The development of luminescent probes based on Ytterbium(III) is a rapidly advancing area of research, driven by the ion's sharp and long-lived near-infrared (NIR) emission, which falls within the biological transparency window (700-1700 nm) acs.org. This characteristic allows for deeper tissue penetration and reduced background autofluorescence, making Yb³⁺ complexes highly desirable for in vivo imaging and sensing applications acs.orgaip.org.

Researchers are designing sophisticated organic ligands that act as "antennas" to efficiently absorb light and transfer the energy to the Yb³⁺ ion, which then emits its characteristic NIR luminescence. This sensitized emission forms the basis for developing highly sensitive optical probes. The luminescence of these Yb³⁺ complexes can be modulated by the presence of specific analytes, leading to "turn-on" or "turn-off" sensory responses.

Recent studies have demonstrated the potential of Ytterbium(III) probes in various sensing applications. For instance, biocompatible Yb³⁺ complexes have been successfully employed for NIR imaging of living cells acs.orgaip.org. Furthermore, novel optical sensors for the selective monitoring of trace ytterbium ions themselves have been developed using materials like agarose-based membranes, showcasing the versatility of Yb³⁺ in analytical sciences acs.orgresearchgate.net. The sensing mechanism in these probes often relies on the modulation of the energy transfer process from the antenna ligand to the Yb³⁺ ion upon interaction with the target analyte.

AnalyteSensing Probe/PlatformSensing MechanismDetection LimitReference
Living Cells (NIR imaging)Biocompatible β-fluorinated Yb³⁺ porphyrinoidsNear-infrared luminescenceNot specified acs.orgaip.org
Ytterbium(III) ionsβ-2-hydroxybenzyl-5-bromo-2-hydroxyazastyrene immobilized on agarose (B213101) membraneChange in absorbance at 424 nm1.9 x 10⁻¹⁰ M researchgate.net
Ytterbium(III) ionsN,N–bis(salicylidene)1,2–bis(2–aminophenylthio)ethane based optical sensorColorimetric detection0.20 µg/L acs.org
Phosphate (B84403) ionsLysine-sensitized terbium coordination polymer nanoparticles (ratiometric luminescence)Destruction of nanoparticles leading to a change in luminescence intensity ratio0.08 µM wikipedia.org

Integration of Ytterbium(III) Systems into Next-Generation Photonic Devices

The integration of Ytterbium(III) into photonic devices is a well-established yet continually evolving field. The simple electronic structure of Yb³⁺, with only one excited f-level, minimizes efficiency losses from competing excited-state absorption and upconversion processes, making it an ideal dopant for various optical materials acs.org.

Fiber Amplifiers and Lasers: Ytterbium-doped fibers are central to the development of high-power fiber lasers and amplifiers rsc.orgaps.org. These devices are critical in a wide range of applications, including industrial materials processing, telecommunications, and scientific research. The broad absorption and emission bands of Yb³⁺ in glass hosts allow for efficient pumping with commercially available laser diodes and enable the generation of tunable and ultrashort laser pulses rsc.org. The high quantum efficiency of Ytterbium-doped materials leads to improved laser performance and power scalability rsc.org.

Optical Thermometry: The temperature-sensitive luminescence of Ytterbium(III) is being explored for non-contact optical thermometry. The fluorescence lifetime and intensity ratio of different emission peaks of Yb³⁺-doped materials can exhibit a strong dependence on temperature acs.orgosti.gov. This property allows for the development of highly sensitive and accurate thermometers for applications where conventional methods are not feasible, such as in harsh environments or biological systems acs.orgrsc.org.

Photonic DeviceRole of Ytterbium(III)Key Performance CharacteristicsReference
Fiber AmplifiersActive gain medium (dopant)High gain, high efficiency, broad amplification bandwidth (1.0 to 1.1 µm) rsc.orgresearchgate.net
Fiber LasersActive gain medium (dopant)High power output, excellent beam quality, high quantum efficiency rsc.orgaps.org
Optical ThermometersTemperature-sensitive luminophoreWide operating range (e.g., room temperature to 700 °C), high sensitivity acs.orgosti.govrsc.org
Photonic Crystal FibresDopant in the coreEnables anomalous group velocity dispersion for laser applications acs.org

Advanced Computational Modeling and Theoretical Predictions for Ytterbium(III) Reactivity and Properties

Advanced computational modeling and theoretical predictions are becoming indispensable tools for understanding and predicting the complex behavior of Ytterbium(III) compounds. These methods provide insights into electronic structure, bonding, and reactivity, guiding the rational design of new functional materials.

Density Functional Theory (DFT): DFT calculations are widely used to model the ground-state electronic structure and geometry of Ytterbium(III) complexes rsc.orgosti.gov. By employing DFT, researchers can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the mechanisms of luminescence and reactivity. For instance, DFT has been used to optimize the 3D structures of Yb³⁺ complexes to study their interaction with biological molecules like bovine serum albumin rsc.org.

Ab initio Methods: For a more accurate description of the excited states and luminescence properties of Ytterbium(III), which involve f-electron transitions, more sophisticated ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed aip.orgacs.orgosti.gov. These methods explicitly account for the multi-configurational nature of the f-electrons and are essential for accurately predicting the energies of the Stark sublevels and the transition probabilities that govern the optical and magnetic properties of Yb³⁺ complexes acs.orgosti.gov.

Molecular Dynamics (MD) Simulations: MD simulations are utilized to study the dynamic behavior of Ytterbium(III) ions in solution and in materials acs.orgaps.org. These simulations provide information on the coordination environment of Yb³⁺, including coordination numbers and the structure of solvent shells, which are critical for understanding its chemical behavior in different media acs.org.

Computational MethodPredicted PropertiesSystem StudiedReference
Density Functional Theory (DFT)Optimized 3D structure, binding affinityYtterbium(III) complexes with 1,10-phenanthroline (B135089) interacting with bovine serum albumin rsc.org
Complete Active Space Self-Consistent Field (CASSCF)Electronic energy levels (microstates), coordination number, solution structureYtterbium(III) solvates in water, methanol (B129727), DMSO, and DMF aip.orgacs.orgosti.gov
Molecular Dynamics (MD)Coordination number, radial distribution function, complex ion formationYtterbium(III) in sodium carbonate solution acs.org
Ab initio calculationsLigand field splitting, magnetic anisotropyDinuclear Ytterbium(III) complex acs.org

Interdisciplinary Research on Ytterbium(III) for Quantum Computing and Advanced Materials Applications

The unique quantum properties of Ytterbium(III) are driving interdisciplinary research at the intersection of chemistry, physics, and materials science, with profound implications for quantum computing and the development of advanced materials.

Quantum Computing: The ytterbium ion, particularly the ¹⁷¹Yb⁺ isotope with a nuclear spin of 1/2, is a leading candidate for trapped-ion quantum computing aip.orgwikipedia.orgosti.gov. The well-defined two-level "qubit" system in ¹⁷¹Yb⁺ can be manipulated with high fidelity using lasers, and its long coherence times are advantageous for performing complex quantum computations aip.orgaps.orgosti.govuni-hamburg.dequantumglobalgroup.com. The development of single-photon light sources using ytterbium-doped optical fibers is another promising avenue for quantum technologies quantumzeitgeist.com.

Single-Molecule Magnets (SMMs): Ytterbium(III) complexes are being extensively investigated as single-molecule magnets (SMMs) rsc.orgacs.orgrsc.orgresearchgate.net. SMMs are individual molecules that can exhibit magnetic hysteresis, a property traditionally associated with bulk magnets. The large magnetic anisotropy of the Yb³⁺ ion, arising from its spin-orbit coupling, can lead to a significant energy barrier for the reversal of magnetization, a key requirement for SMM behavior rsc.orgrsc.org.

Advanced Materials: Ytterbium(III) is being incorporated into a variety of advanced materials to impart novel functionalities. For example, doping perovskite thin films with Yb³⁺ has led to materials with photoluminescence quantum yields exceeding 190% through a quantum-cutting process, where one high-energy photon is converted into two lower-energy photons acs.org. In the field of spintronics, the quantum spin fluctuations in ytterbium-based materials like Ytterbium Titanate (Yb₂Ti₂O₇) are being explored to control the flow of electricity in adjacent metallic films energy.gov. Furthermore, Ytterbium(III) compounds are used as catalysts in the chemical industry and as dopants to improve the mechanical properties of stainless steel samaterials.com. Ytterbium(III) Fluoride (B91410) is also a component in various dental materials due to its radiopacity mdpi.com.

Application AreaRole of Ytterbium(III)Key Findings and Potential ImpactReference
Quantum ComputingQubit in trapped-ion systems (¹⁷¹Yb⁺)High-fidelity quantum operations, long coherence times, enabling scalable quantum computers. aip.orgwikipedia.orgaps.orgosti.govuni-hamburg.dequantumglobalgroup.com
Single-Molecule MagnetsAnisotropic magnetic center in molecular complexesHigh energy barriers for magnetization reversal, potential for high-density data storage and spintronics. acs.orgrsc.orgacs.orgrsc.orgresearchgate.net
Perovskite Thin FilmsDopant for quantum cuttingPhotoluminescence quantum yields over 190%, potential for enhancing solar cell efficiency. acs.org
SpintronicsSource of entangled spin fluctuations in Yb₂Ti₂O₇Control of electrical transport in adjacent metallic films, potential for energy-efficient spintronic devices. energy.gov
Dental MaterialsRadiopacifying agent (Ytterbium(III) Fluoride)Enhances contrast in X-ray images of dental restorative materials. mdpi.com

Q & A

Basic: How can Yb³⁺ ions be synthesized and stabilized in aqueous solutions for spectroscopic studies?

Methodological Answer:
Yb³⁺ is typically synthesized via redox reactions using metallic ytterbium (Yb⁰) and nitric acid, followed by pH adjustment to stabilize the trivalent state. For spectroscopic studies, chelating agents like EDTA or citrate buffers (pH 4–6) are used to prevent hydrolysis and precipitation . Critical parameters include:

  • Oxygen exclusion : Use inert gas (Ar/N₂) purging to avoid oxidation to Yb⁴⁺.
  • Ionic strength control : Maintain ≤0.1 M ionic strength to minimize ligand competition.
    Validation via UV-Vis spectroscopy (absorption peaks at 980 nm for Yb³⁺) and inductively coupled plasma mass spectrometry (ICP-MS) ensures purity .

Basic: What characterization techniques are most effective for analyzing Yb³⁺-doped materials?

Methodological Answer:
Key techniques include:

  • X-ray diffraction (XRD) : To detect lattice parameter shifts (e.g., expansion in ZnO matrices due to Yb³⁺’s larger ionic radius (0.86 Å vs. Zn²⁺’s 0.74 Å)) .
  • X-ray photoelectron spectroscopy (XPS) : Confirms Yb³⁺ oxidation state via binding energy peaks (Yb 4d₅/₂ at 185–190 eV).
  • Photoluminescence (PL) spectroscopy : Measures emission bands at 1,000–1,100 nm for quantum efficiency calculations.
    Pair with Rietveld refinement for structural modeling .

Advanced: How does Yb³⁺ doping induce lattice strain in ceramic matrices, and how can contradictory data on cell volume trends be resolved?

Methodological Answer:
Yb³⁺ doping causes anisotropic lattice deformation due to mismatched ionic radii and charge imbalance. For example, in ZnO, Yb³⁺ substitution elongates the c-axis (bond length b increases by ~0.02 Å per 1% doping) but reduces a-axis parameters, leading to conflicting reports on net cell volume changes . To resolve contradictions:

Cross-validate with multiple techniques : Compare XRD lattice parameters with Raman spectroscopy (e.g., E₂(high) mode shifts indicate strain).

Computational modeling : Density functional theory (DFT) simulations can isolate dopant-induced strain from secondary effects (e.g., oxygen vacancies).

Control doping homogeneity : Use sol-gel synthesis over solid-state methods to ensure uniform distribution .

Advanced: What experimental designs optimize Yb³⁺-based quantum coherence times in solid-state qubits?

Methodological Answer:
Coherence times (T₂) in Yb³⁺ qubits (e.g., ¹⁷¹Yb³⁺ in Y₂SiO₅) are limited by spin-lattice relaxation. Key strategies include:

  • Crystal field engineering : Use high-symmetry hosts (e.g., cubic garnets) to minimize quadrupolar interactions.
  • Dynamic decoupling : Apply pulsed microwave sequences to suppress environmental noise.
  • Isotopic purification : Enrich ¹⁷¹Yb (>99.9%) to reduce magnetic noise from other isotopes.
    Validate via electron paramagnetic resonance (EPR) and Hahn echo measurements at cryogenic temperatures (≤4 K) .

Basic: How can researchers ensure reproducibility in Yb³⁺-ligand complexation studies?

Methodological Answer:
Reproducibility requires strict control of:

  • pH (±0.1 units) : Use automated titrators for precise adjustments.
  • Ligand-to-metal ratio (L:M) : Maintain ≥3:1 to avoid incomplete complexation.
  • Counterion selection : Perchlorate (ClO₄⁻) minimizes interference compared to nitrate (NO₃⁻).
    Documentation of synthetic protocols (e.g., Schlenk line techniques for air-sensitive compounds) and raw data sharing (e.g., crystallographic CIF files) is critical .

Advanced: How can MAD phasing challenges in Yb³⁺-derivatized protein crystallography be addressed?

Methodological Answer:
Multi-wavelength anomalous dispersion (MAD) phasing with Yb³⁺ faces challenges due to its L-III edge proximity to other lanthanides. Solutions include:

  • Dual-wavelength data collection : Use synchrotron beams at 1.385 Å (inflection) and 1.372 Å (peak) for optimal anomalous signal separation.
  • Multi-crystal scaling : Merge datasets from multiple crystals to overcome partial radiation damage.
  • Computational pipelines : Implement software like CRANK2 for deconvoluting overlapping reflections in XFEL experiments .

Basic: What are the ethical considerations in handling Yb³⁺ compounds during biomedical research?

Methodological Answer:
Yb³⁺ salts (e.g., YbCl₃) are moderately toxic (LD₅₀ ~200 mg/kg in rodents). Ethical protocols require:

  • Waste disposal : Neutralize acidic Yb³⁺ solutions with NaOH before disposal.
  • Institutional Review Board (IRB) approval : For in vivo studies, justify Yb³⁺ doses using prior toxicity data.
  • Worker safety : Use fume hoods and PPE (gloves, goggles) during synthesis .

Advanced: How can conflicting reports on Yb³⁺'s role in upconversion nanoparticles (UCNPs) be systematically evaluated?

Methodological Answer:
Discrepancies arise from variations in UCNP core-shell design (e.g., NaYF₄:Yb³⁺/Er³⁺ vs. NaGdF₄:Yb³⁺/Tm³⁺). To reconcile results:

Standardize synthesis : Compare hydrothermal (200°C, 24 hr) vs. thermal decomposition (320°C, 1 hr) methods.

Quantify energy transfer efficiency : Use time-resolved PL to measure Yb³⁺→activator transfer rates.

Control surface ligands : Oleate vs. PEG coatings alter quenching effects.
Publish raw decay curves and nanoparticle size distributions (DLS/TEM) for cross-study validation .

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